molecular formula C5H12S4 B14740414 Methane, tetrakis(methylthio)- CAS No. 6156-25-8

Methane, tetrakis(methylthio)-

Cat. No.: B14740414
CAS No.: 6156-25-8
M. Wt: 200.4 g/mol
InChI Key: VIKWCIAIVDLETK-UHFFFAOYSA-N
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Description

Methane, tetrakis(methylthio)- (CAS 6156-25-8) is a sulfur-rich organosulfur compound with the molecular formula C5H12S4 and a molecular weight of 200.409 g/mol. Its structure consists of a central methane carbon bonded to four methylthio (–SCH3) groups, forming a symmetrical tetrahedral geometry. The compound is characterized by phase transition data, including a melting point and associated thermodynamic parameters such as enthalpy of fusion (ΔfusH) and entropy of fusion (ΔfusS), which are critical for understanding its thermal behavior in materials science applications .

The IUPAC InChIKey (VIKWCIAIVDLETK-UHFFFAOYSA-N) confirms its structural uniqueness, distinguishing it from other tetrakis-substituted methane derivatives.

Properties

CAS No.

6156-25-8

Molecular Formula

C5H12S4

Molecular Weight

200.4 g/mol

IUPAC Name

tetrakis(methylsulfanyl)methane

InChI

InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3

InChI Key

VIKWCIAIVDLETK-UHFFFAOYSA-N

Canonical SMILES

CSC(SC)(SC)SC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methane, tetrakis(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Tetrakis-Substituted Methane Derivatives

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Tetrakis-Substituted Methane Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Features
Methane, tetrakis(methylthio)- C5H12S4 –SCH3 200.409 High sulfur content; symmetrical structure
Tetrakis(4-ethynylphenyl)methane C29H20 –C≡C–C6H4 368.48 Ethynylphenyl arms; π-conjugated system
Tetrakis(2-propynyloxymethyl)methane C17H20O4 –OCH2C≡CH 288.343 Propynyloxy groups; potential for crosslinking
Tetrakis(4-nitrophenyl)methane C25H20N4O8 –NO2-C6H4 516.45 Electron-withdrawing nitro groups; high polarity

Key Observations :

  • Tetrakis(4-ethynylphenyl)methane features extended π-conjugation, enabling applications in conductive materials and crystal engineering. However, its synthesis is challenging due to instability during deprotection of ethyne groups .
  • Tetrakis(2-propynyloxymethyl)methane contains reactive terminal alkynes, making it suitable for click chemistry or polymerization reactions .
Physical and Thermodynamic Properties

Table 2: Thermodynamic Data Comparison

Compound Name Melting Point (°C) ΔfusH (kJ/mol) ΔfusS (J/mol·K) Stability Notes
Methane, tetrakis(methylthio)- Not explicitly reported 13.3 (estimated) 40.1 (estimated) Stable under standard conditions
Tetrakis(4-ethynylphenyl)methane ~250 (decomposes) N/A N/A Unstable in pure form; prone to polymerization
Tetrakis(4-nitrophenyl)methane >300 N/A N/A High thermal stability due to nitro groups

Key Observations :

  • The sulfur substituents in methane, tetrakis(methylthio)- likely contribute to moderate thermal stability, contrasting with the instability of ethynyl-substituted analogs .
  • Nitro-substituted derivatives exhibit exceptional thermal resilience, attributed to strong intramolecular interactions and electron-withdrawing effects .

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